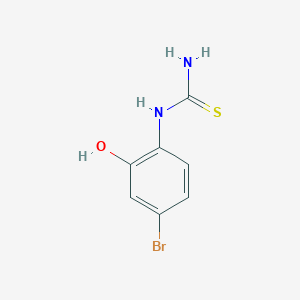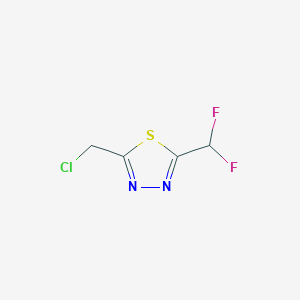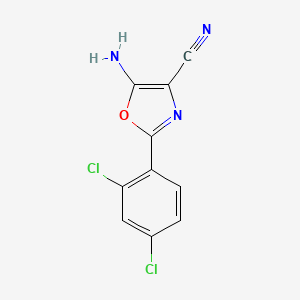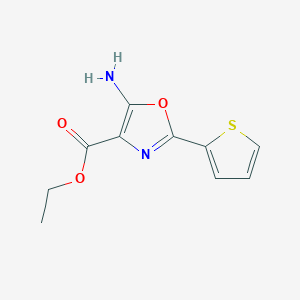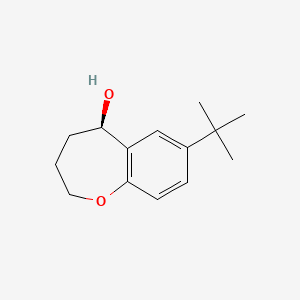
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Übersicht
Beschreibung
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzoxepin family, which is composed of heterocyclic compounds with a five-membered ring, a carbonyl group, and an alkyl group. This compound has been studied extensively in the fields of medicinal chemistry, biochemistry, and physiology, due to its potential therapeutic and diagnostic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The compound has been referenced in the context of organic synthesis, including the total synthesis of complex molecules such as cryptophycin-24 (Arenastatin A), which is notable for its potential as a cancer treatment. The synthesis involves setting stereogenic centers crucial for the activity of such compounds (Eggen et al., 2000). Additionally, compounds with tert-butyl groups have been used to develop P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their utility in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Pharmaceutical Intermediates
The tert-butyl group, similar to the one present in the query compound, is a common feature in pharmaceutical intermediates, such as those used in the synthesis of CCR5 antagonists, which are relevant in the context of HIV infection treatment. One study outlines a practical synthesis method for an orally active CCR5 antagonist, showcasing the role of such intermediates in developing therapeutic agents (Ikemoto et al., 2005).
Material Science and Chemistry
In material science and chemistry, compounds with tert-butyl groups have been explored for their solution properties and potential in creating novel materials. For example, novel benzyl ether dendrimer with oligoethyleneoxy chains demonstrates the synthesis and investigation of materials with specific physical properties, such as thermosensitivity, which could have applications in drug delivery systems (Deng Jin-gen, 2013).
Eigenschaften
IUPAC Name |
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJGEBOJJBLVMS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



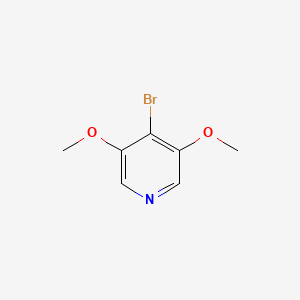
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
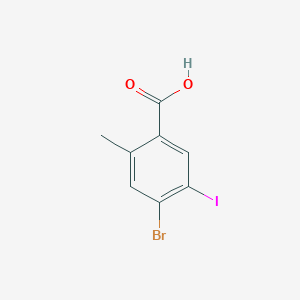
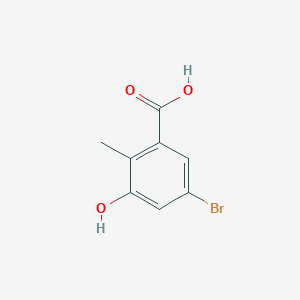
![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)

